p-Isopropylcalix-6-arene
Overview
Description
p-Isopropylcalix-6-arene is a macrocyclic compound belonging to the calixarene family Calixarenes are cyclic oligomers derived from phenols and formaldehyde, and they are known for their ability to form host-guest complexes with various ions and molecules this compound, in particular, has six phenolic units linked by methylene bridges, with isopropyl groups attached to the para positions of the phenolic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of p-Isopropylcalix-6-arene typically involves the condensation of p-isopropylphenol with formaldehyde under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges linking the phenolic units. The reaction mixture is usually heated to promote the condensation process, and the resulting product is purified through recrystallization or chromatography .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, concentration, and reaction time, to achieve higher yields and purity. Industrial production may also involve continuous flow reactors and automated purification systems to enhance efficiency and consistency .
Chemical Reactions Analysis
Types of Reactions
p-Isopropylcalix-6-arene undergoes various chemical reactions, including complexation, oxidation, and substitution reactions. The compound is known for its ability to form stable complexes with metal ions, particularly cesium and lanthanide ions .
Common Reagents and Conditions
Complexation Reactions:
This compound forms complexes with metal ions in the presence of solvents such as dimethylsulfoxide and acetonitrile. The reaction conditions typically involve mixing the calixarene with the metal ion solution at room temperature or slightly elevated temperatures .Oxidation Reactions: The phenolic units of this compound can undergo oxidation in the presence of oxidizing agents such as potassium permanganate or hydrogen peroxide.
Substitution Reactions: The isopropyl groups on the phenolic rings can be substituted with other functional groups through reactions with electrophiles or nucleophiles.
Major Products Formed
The major products formed from these reactions include metal ion complexes, oxidized derivatives of this compound, and substituted calixarenes with various functional groups .
Scientific Research Applications
p-Isopropylcalix-6-arene has a wide range of applications in scientific research, including:
Chemistry: The compound is used as a host molecule in supramolecular chemistry for the selective binding and separation of metal ions. .
Biology: This compound is studied for its potential use in drug delivery systems due to its ability to encapsulate and transport bioactive molecules .Mechanism of Action
The mechanism of action of p-Isopropylcalix-6-arene primarily involves its ability to form host-guest complexes with various ions and molecules. The compound’s unique structure, with its hydrophobic cavity and multiple binding sites, allows it to selectively interact with specific targets. This interaction is driven by electrostatic attractions, hydrogen bonding, and van der Waals forces .
Comparison with Similar Compounds
Similar Compounds
p-tert-Butylcalix-6-arene: Similar to p-Isopropylcalix-6-arene but with tert-butyl groups instead of isopropyl groups.
p-Sulfonatocalix-6-arene: Contains sulfonate groups, making it more water-soluble and suitable for applications in aqueous environments.
p-Methylcalix-6-arene: Has methyl groups, offering different steric and electronic properties compared to this compound.
Uniqueness
This compound is unique due to its specific structural features, such as the isopropyl groups, which influence its solubility, stability, and binding properties. These characteristics make it particularly suitable for applications in non-aqueous environments and for the selective binding of certain metal ions .
Properties
IUPAC Name |
5,11,17,23,29,35-hexa(propan-2-yl)heptacyclo[31.3.1.13,7.19,13.115,19.121,25.127,31]dotetraconta-1(36),3,5,7(42),9,11,13(41),15,17,19(40),21(39),22,24,27(38),28,30,33(37),34-octadecaene-37,38,39,40,41,42-hexol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C60H72O6/c1-31(2)37-13-43-25-45-15-38(32(3)4)17-47(56(45)62)27-49-19-40(34(7)8)21-51(58(49)64)29-53-23-42(36(11)12)24-54(60(53)66)30-52-22-41(35(9)10)20-50(59(52)65)28-48-18-39(33(5)6)16-46(57(48)63)26-44(14-37)55(43)61/h13-24,31-36,61-66H,25-30H2,1-12H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUYWXTRCNXGJSG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC2=C(C(=C1)CC3=CC(=CC(=C3O)CC4=CC(=CC(=C4O)CC5=CC(=CC(=C5O)CC6=C(C(=CC(=C6)C(C)C)CC7=C(C(=CC(=C7)C(C)C)C2)O)O)C(C)C)C(C)C)C(C)C)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C60H72O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
889.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104789-79-9 | |
Record name | NSC 634597 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104789799 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | P-ISOPROPYLCALIX-6-ARENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SBN41G8CTO | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.